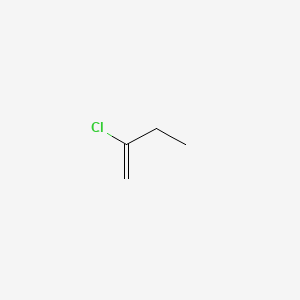

1-Butene, 2-chloro-

Description

Contextualization within Halogenated Hydrocarbon Chemistry Research

Halogenated hydrocarbons, organic compounds containing at least one halogen atom, are a cornerstone of synthetic and mechanistic organic chemistry. Within this broad class, vinyl halides such as 1-Butene, 2-chloro- hold particular importance. These compounds are characterized by a halogen atom attached to a doubly bonded carbon atom, which imparts unique reactivity. They serve as versatile intermediates in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and additions. The study of 1-Butene, 2-chloro- and its isomers provides valuable insights into the electronic and steric effects of substituents on the reactivity of the carbon-carbon double bond and the carbon-halogen bond. ucd.ie Its utility as a model substrate in the investigation of reaction mechanisms, such as those involving enzyme-catalyzed halogenation and dehalogenation, further cements its position in chemical research. ucd.ie

Historical Trajectories of its Study and Recognition in Chemical Literature

The study of chlorinated butenes can be situated within the broader historical development of vinyl halide chemistry, which began in the 19th century. The first synthesis of the parent compound, vinyl chloride, was reported in 1835 by Henri Victor Regnault. smolecule.com The subsequent exploration of related halogenated alkenes was driven by the burgeoning field of polymer chemistry, with polychloroprene (Neoprene), a synthetic rubber, being a key early application derived from a chlorobutadiene. rsc.org

Early 20th-century research, particularly in industrial laboratories, focused on the synthesis and reactions of various chlorinated hydrocarbons. Patents from the 1940s describe the preparation of 2-chlorobutadiene-1,3 from the chlorination of 2-chlorobutene-2, indicating that isomers of chlorobutene were being actively investigated as chemical intermediates. google.com Thermodynamic studies in the 1970s on the equilibrium composition of chlorobutene mixtures, including 1-Butene, 2-chloro-, further solidified the fundamental understanding of the relative stabilities and interconversions of these isomers. nist.gov These foundational studies paved the way for the use of compounds like 1-Butene, 2-chloro- in more complex synthetic applications.

Structural Characteristics and Chemical Reactivity Principles Pertinent to Research

The structure of 1-Butene, 2-chloro- is key to its reactivity. The presence of a chlorine atom on one of the sp2-hybridized carbons of the butene backbone introduces significant electronic effects. The chlorine atom is electron-withdrawing through the inductive effect, which polarizes the C-Cl bond and influences the electron density of the double bond.

The reactivity of 1-Butene, 2-chloro- is governed by the interplay between the alkene and the alkyl halide functionalities. The double bond can undergo electrophilic addition reactions. However, the electron-withdrawing nature of the chlorine atom generally deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene. chemicalbook.com Nucleophilic substitution at the vinylic carbon is generally difficult due to the increased strength of the C-Cl bond, which has partial double bond character due to resonance, and the steric hindrance to backside attack required for an SN2 mechanism. acs.org

Below is a table summarizing key properties of 1-Butene, 2-chloro-.

| Property | Value |

| Molecular Formula | C4H7Cl nist.gov |

| Molecular Weight | 90.551 g/mol nist.gov |

| CAS Number | 2211-70-3 nist.gov |

| Boiling Point | 58.5 °C to 65 °C chemicalbook.comnist.gov |

| Density | ~0.87 - 0.9282 g/cm³ at 20 °C chemicalbook.comnist.gov |

| IUPAC Name | 2-chlorobut-1-ene nih.gov |

Spectroscopic data provides further insight into its structure. The infrared (IR) spectrum of 1-Butene, 2-chloro- would be expected to show characteristic peaks for the C=C stretching vibration and the C-Cl stretch. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the connectivity and stereochemistry. The 1H NMR spectrum would show signals for the vinyl protons and the ethyl group, with their chemical shifts and coupling patterns providing detailed structural information. The 13C NMR spectrum would show distinct signals for the four carbon atoms, including the two sp2 carbons of the double bond.

Overview of Research Paradigms and Theoretical Frameworks Applied to 1-Butene, 2-chloro-

The study of 1-Butene, 2-chloro- and related halogenated alkenes has been significantly advanced by the application of various research paradigms and theoretical frameworks. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the structural, electronic, and reactive properties of these molecules. chemicalbook.com

DFT calculations can provide valuable data on molecular geometries, dipole moments, and reaction energetics, which complement experimental findings. For instance, a computational study on butene derivatives, including 2-chloro-1-butene, calculated properties such as absolute electronic energies and dipole moments, contributing to a deeper understanding of their relative stabilities and reactivities. chemicalbook.com Such theoretical models can be used to predict the outcomes of reactions, elucidate reaction mechanisms, and understand the factors controlling regioselectivity and stereoselectivity. researchgate.net

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and product distribution studies, with computational modeling to build a comprehensive picture of a reaction pathway. For example, the investigation of elimination reactions of chloroalkenes has been approached using DFT to map out the potential energy surfaces and identify transition states. researchgate.net The study of stereoselective reactions involving compounds like 1-Butene, 2-chloro- also benefits from these integrated approaches, allowing researchers to rationalize and predict the stereochemical outcomes of reactions. acs.org

Structure

3D Structure

Properties

CAS No. |

52844-20-9 |

|---|---|

Molecular Formula |

C4H7Cl |

Molecular Weight |

90.55 g/mol |

IUPAC Name |

2-chlorobut-1-ene |

InChI |

InChI=1S/C4H7Cl/c1-3-4(2)5/h2-3H2,1H3 |

InChI Key |

HSEFPJMMKNHABB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 Butene, 2 Chloro

Catalytic and Non-Catalytic Preparation Routes

The preparation of 1-Butene, 2-chloro- can be accomplished through several key chemical transformations, primarily involving the hydrochlorination of a C4 alkyne precursor or the elimination from a dichlorinated butane. These routes can be performed under both non-catalytic and catalytic conditions, with the latter offering significant advantages in selectivity and reaction efficiency.

A primary non-catalytic method for synthesizing 1-Butene, 2-chloro- is the electrophilic addition of hydrogen chloride (HCl) to 1-butyne (B89482). This reaction proceeds via a vinyl carbocation intermediate and follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the triple bond, yielding 2-chloro-1-butene as the major product.

Another established, albeit less direct, non-catalytic route is the dehydrochlorination of 2,3-dichlorobutane (B1630595). This elimination reaction, typically induced by a strong base, can produce a mixture of chlorobutene isomers. Thermodynamic data confirms the feasibility of the reversible reaction where 2,3-dichlorobutane yields 2-chloro-1-butene and hydrogen chloride in the gas phase. nist.gov

Stereoselective Synthesis Approaches

While the standard hydrochlorination of 1-butyne is not inherently stereoselective, advanced catalytic methods have been developed for alkynes that provide significant control over the stereochemical outcome. For instance, palladium-catalyzed hydrochlorination of alkynes using a bidentate directing group strategy has been shown to result in selective anti-addition of HCl. Although not demonstrated specifically for 1-butyne, these methods represent a key strategy for controlling the geometry of the resulting vinyl chloride.

Similarly, chromium(II)-mediated reductions of 1,1,1-trichloroalkanes can stereoselectively generate (Z)-1-chloro-2-substituted-1-alkenes, highlighting another strategic approach to achieving stereocontrol in the synthesis of chloroalkenes. google.com

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of the synthesis of 1-Butene, 2-chloro-, ensuring the correct placement of the chlorine atom and the double bond. The non-catalytic addition of HCl to 1-butyne is highly regioselective, reliably producing the desired 2-chloro isomer based on the electronic preferences dictated by Markovnikov's rule. organic-chemistry.org

For more challenging substrates or to achieve non-Markovnikov products (which is not the case for the target molecule but is relevant in broader synthesis), catalytic methods are paramount. Gold(I)-catalyzed hydrochlorination of unactivated alkynes has emerged as a powerful, highly regioselective method. byjus.com These catalysts operate under mild conditions and overcome the traditional incompatibility of gold catalysts with chloride ions, providing excellent yields of the Markovnikov addition product. byjus.com Ruthenium and iridium-based catalysts have also been employed for the hydrochlorination of alkynes, demonstrating good yields and regioselectivity. netlify.app

| Catalyst System | Key Features | Selectivity | Reaction Conditions | Reference |

|---|---|---|---|---|

| Gold(I) / HCl/DMPU | Chloride-tolerant, homogeneous catalysis | High regioselectivity (anti-addition) | Room temperature, open air | byjus.com |

| Iridium Shuttle Catalysis | Avoids use of corrosive HCl gas by using a donor molecule | High regioselectivity | Mild conditions, tolerates acid-sensitive groups | netlify.app |

| Ruthenium / HCl | Effective for terminal alkynes | Good regioselectivity | Higher temperatures may be needed | netlify.app |

| Palladium / Bidentate Directing Group | Directed, controlled hydrochlorination | High regio- and stereoselectivity (anti-addition) | Substrate must contain a directing group | netlify.app |

Synthesis of Analogs and Structurally Related Butenes

The chemical framework of 1-Butene, 2-chloro- serves as a basis for the synthesis of various structurally related analogs and derivatives through reactions such as epoxidation and isomerization.

Isomerization Studies

The isomers of chlorobutene can be interconverted under certain conditions, a process of significant industrial and synthetic interest. For example, 3-chloro-1-butene (B1220285) can be isomerized to 1-chloro-2-butene (B1196595) (crotyl chloride). This reaction can be catalyzed by various agents, including cuprous salts in a homogeneous system. The process involves the rearrangement of the double bond to a more thermodynamically stable internal position. Studies have also investigated the kinetics and equilibrium of this isomerization, which can also be catalyzed by electrophilic surfaces like Pyrex glass.

Green Chemistry Principles in 1-Butene, 2-chloro- Synthesis

The synthesis of 1-Butene, 2-chloro- and related compounds is increasingly being evaluated through the lens of green chemistry, which aims to reduce waste, minimize hazards, and improve efficiency. Several of the 12 Principles of Green Chemistry are particularly relevant to the synthetic routes for this compound.

Atom Economy (Principle #2): The direct hydrochlorination of 1-butyne to produce 1-Butene, 2-chloro- is an addition reaction that is, in principle, 100% atom-economical. All atoms from the reactants (1-butyne and HCl) are incorporated into the final product, generating no by-products and thus minimizing waste.

Catalysis (Principle #9): The use of catalytic methods, such as the gold- or iridium-catalyzed hydrochlorination of alkynes, is superior to using stoichiometric reagents. byjus.comnetlify.app Catalysts are effective in small amounts and can be recycled, which reduces waste and often allows for milder reaction conditions, thereby saving energy. netlify.app

Use of Renewable Feedstocks (Principle #7): While traditional routes to chlorobutene precursors rely on fossil fuels, the broader field of vinyl chloride synthesis is exploring more sustainable pathways. Research into producing key feedstocks from bio-based sources, such as converting bioethanol into ethylene, represents a significant step toward reducing the carbon footprint of chloroalkene production. acs.org Similarly, novel routes are being developed for vinyl chloride synthesis from C1 platform molecules like methanol, which can be derived from renewable sources. hyle.org These strategies aim to undo the chemical industry's reliance on petrochemicals.

Safer Solvents and Auxiliaries (Principle #5): Modern catalytic systems are often designed to work in less hazardous solvents or, in some cases, under solvent-free conditions. The development of metal-free catalytic systems, such as a combined acid system using HCl/DMPU and acetic acid for hydrochlorination, further enhances the safety and sustainability of these transformations by avoiding potentially toxic heavy metal waste. byjus.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Butene, 2 Chloro

Electrophilic Addition Mechanisms and Intermediates

Electrophilic addition reactions to 1-butene, 2-chloro- are initiated by the attack of an electrophile on the electron-rich π-system of the double bond. The regioselectivity and the potential for rearrangements are key aspects of these reactions.

The stability of the carbocation intermediate is a crucial factor in determining the outcome of electrophilic additions. In related butene systems, the initial formation of a less stable carbocation can be followed by a rearrangement to a more stable one. This typically occurs through a 1,2-hydride or a 1,2-alkyl shift. The driving force for these rearrangements is the formation of a more substituted, and therefore more stable, carbocation (e.g., a secondary carbocation rearranging to a tertiary carbocation).

For instance, the addition of HCl to 3-methyl-1-butene (B165623) yields a mixture of products, including one that arises from a hydride shift in the intermediate secondary carbocation to form a more stable tertiary carbocation. While direct studies on 1-butene, 2-chloro- are limited, the principles of carbocation stability and rearrangement would apply. The initial protonation of the double bond in 1-butene, 2-chloro- can lead to two possible carbocations. The stability of these intermediates will dictate the major product.

Table 1: Possible Carbocation Intermediates in the Electrophilic Addition to 1-Butene, 2-chloro-

| Initial Carbocation | Position of Positive Charge | Stability | Potential for Rearrangement |

| Secondary | Carbon 2 | More Stable | Possible, but may not lead to a more stable carbocation |

| Primary | Carbon 1 | Less Stable | Likely to rearrange to a more stable carbocation if possible |

The halogenation of alkenes, such as the addition of Br₂ or Cl₂, typically proceeds through a cyclic halonium ion intermediate rather than a discrete carbocation. leah4sci.commasterorganicchemistry.com This is particularly the case for bromination. leah4sci.com The reaction is initiated by the electrophilic attack of the halogen on the double bond, forming a three-membered ring. leah4sci.commasterorganicchemistry.com The subsequent nucleophilic attack by the halide ion occurs from the anti-face, leading to anti-addition products. leah4sci.commasterorganicchemistry.com

In the case of 1-butene, 2-chloro-, the presence of the chlorine atom could influence the stability and reactivity of the halonium ion intermediate. The electron-withdrawing inductive effect of the chlorine atom might destabilize the bridged intermediate, potentially leading to a mechanism with more carbocationic character.

The reaction is stereoselective, with the two halogen atoms adding to opposite faces of the original double bond. masterorganicchemistry.com

Nucleophilic Substitution Reactions and Reaction Pathways

Nucleophilic substitution at the sp²-hybridized carbon of 1-butene, 2-chloro- is generally difficult. Vinylic halides are known to be unreactive towards both S\N1 and S\N2 reactions under normal conditions.

The S\N2 mechanism, which involves a backside attack by the nucleophile, is hindered by the presence of the double bond and the electron repulsion from the π-system. The S\N1 mechanism is unfavorable because the resulting vinylic carbocation is highly unstable.

However, under forcing conditions or with very strong nucleophiles, substitution might be induced. The reaction pathway would likely involve an addition-elimination or an elimination-addition (benzyne-like) mechanism, though these are less common for simple vinylic halides.

Table 2: Comparison of S\N1 and S\N2 Reactivity for 1-Butene, 2-chloro-

| Reaction Type | Substrate | Nucleophile | Solvent | Likelihood for 1-Butene, 2-chloro- |

| S\N1 | Tertiary > Secondary > Primary | Weak | Polar Protic | Very Unlikely |

| S\N2 | Methyl > Primary > Secondary | Strong | Polar Aprotic | Very Unlikely |

Oxidation and Reduction Chemistry

The double bond in 1-butene, 2-chloro- is susceptible to both oxidation and reduction.

Oxidation:

Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative or reductive workup. ualberta.casavemyexams.commasterorganicchemistry.com

With hot KMnO₄: The double bond would be cleaved to yield a ketone (from the C2 carbon) and formaldehyde (B43269) (from the C1 carbon), which would be further oxidized to carbon dioxide and water. ualberta.casavemyexams.com

With O₃ followed by reductive workup (e.g., Zn/H₂O or dimethyl sulfide): This would yield propanal and formaldehyde. masterorganicchemistry.comlibretexts.org

With O₃ followed by oxidative workup (e.g., H₂O₂): This would yield propanoic acid and carbon dioxide.

Syn-dihydroxylation can be achieved using cold, dilute, alkaline KMnO₄ to form a diol. savemyexams.comquora.com

Reduction:

Catalytic hydrogenation of the double bond can be accomplished using H₂ gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). ausetute.com.aulibretexts.orgyoutube.com This reaction would yield 2-chlorobutane. The two hydrogen atoms add to the same face of the double bond in a syn-addition. libretexts.org

Radical Reactions and Their Mechanistic Insights

Radical reactions involving 1-butene, 2-chloro- can be initiated by radical initiators or UV light.

Radical Addition:

The addition of radicals, such as the bromine radical (Br•) generated from HBr in the presence of peroxides, to the double bond would proceed via an anti-Markovnikov pathway. The bromine radical would add to the less substituted carbon (C1) to form the more stable secondary radical at C2. This radical would then abstract a hydrogen atom from HBr to give 1-bromo-2-chlorobutane.

Radical Halogenation:

While radical halogenation typically occurs at allylic or benzylic positions, the conditions can also favor addition to the double bond. youtube.comuky.eduyoutube.com Allylic bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the substitution of a hydrogen atom on the methyl group (C3), as this would form a resonance-stabilized allylic radical.

Polymerization and Oligomerization Mechanisms

The polymerization of 1-butene, 2-chloro- can theoretically proceed through various mechanisms, although its reactivity as a monomer may be limited.

Cationic Polymerization: Due to the electron-withdrawing nature of the chlorine atom, the double bond is deactivated towards electrophilic attack, making cationic polymerization challenging. wikipedia.orgutexas.edu If initiated, it would proceed through a carbocationic intermediate.

Anionic Polymerization: The electron-withdrawing chlorine atom could potentially stabilize an adjacent carbanion, making anionic polymerization a more plausible pathway. wikipedia.orguni-bayreuth.dedu.edu.eg This would require a strong nucleophilic initiator.

Ziegler-Natta Polymerization: This type of coordination polymerization is typically used for non-polar alpha-olefins. libretexts.orgwikipedia.orgtamu.eduminia.edu.eg The presence of the polar C-Cl bond might interfere with the catalyst system, making it less suitable for 1-butene, 2-chloro-.

Radical Polymerization: Free-radical polymerization could be a viable method. The process would involve initiation, propagation, and termination steps, similar to the polymerization of other vinyl monomers.

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.org They are characterized by a simultaneous reorganization of bonding electrons without the formation of any intermediates. msu.edu The stereochemistry of these reactions is highly predictable and is governed by the principle of the conservation of orbital symmetry. udel.edu Two major types of pericyclic reactions relevant to an alkene like 1-Butene, 2-chloro- are electrocyclic reactions and cycloaddition reactions.

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. While 1-Butene, 2-chloro- itself is not a conjugated diene, it could potentially be a precursor to a system that undergoes an electrocyclic reaction. The stereochemical outcome of such reactions (whether the ring closes in a conrotatory or disrotatory fashion) is dictated by the number of π-electrons and whether the reaction is initiated by heat or light. ebsco.com

Cycloaddition Chemistry: Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. libretexts.org The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org

In the context of a Diels-Alder reaction, 1-Butene, 2-chloro- would act as the dienophile. The reactivity and regioselectivity of the Diels-Alder reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. chemistrysteps.com The chlorine atom in 1-Butene, 2-chloro- is an electron-withdrawing group due to its electronegativity. This electronic effect makes the double bond of 1-Butene, 2-chloro- electron-deficient and thus a potentially good dienophile for reaction with electron-rich dienes.

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile can be predicted by considering the resonance structures of the reactants. chemistrysteps.com The most electron-rich carbon of the diene will preferentially bond to the most electron-poor carbon of the dienophile. youtube.com In 1-Butene, 2-chloro-, the chlorine atom withdraws electron density from C2, making C1 relatively more electron-deficient.

To illustrate the expected regioselectivity, consider the hypothetical Diels-Alder reaction of 1-Butene, 2-chloro- with a 1-substituted electron-donating diene, such as 1-methoxy-1,3-butadiene. Two possible regioisomeric products, the "ortho" and "meta" adducts, could be formed. Based on the principles of frontier molecular orbital theory, the major product would be the one resulting from the alignment of the largest orbital coefficient on the highest occupied molecular orbital (HOMO) of the diene with the largest orbital coefficient on the lowest unoccupied molecular orbital (LUMO) of the dienophile. wikipedia.org For a 1-methoxy-1,3-butadiene, the largest HOMO coefficient is at C4. For 2-chloro-1-butene, the electron-withdrawing chloro group at C2 makes C1 the more electrophilic carbon, with the larger LUMO coefficient. Therefore, the "ortho" product is the expected major isomer. youtube.com

Table 1: Predicted Regioselectivity in a Hypothetical Diels-Alder Reaction

| Reactants | Possible Products (Regioisomers) | Predicted Major Product |

|---|

It is important to note that this is a prediction based on established theory, and the actual outcome would need to be confirmed by experimental data.

Investigation of Reactivity through Reaction Kinetics

The study of reaction kinetics provides quantitative insight into the reactivity of a compound by measuring reaction rates and determining kinetic parameters such as rate constants, activation energies, and Arrhenius parameters. While specific kinetic data for the pericyclic reactions of 1-Butene, 2-chloro- are scarce, the influence of the chloro substituent on its reactivity can be discussed qualitatively.

The rate of a chemical reaction is dependent on the activation energy (Ea), which is the minimum energy required for the reactants to transform into products. libretexts.org The electronic effects of substituents can significantly alter the activation energy. Electron-withdrawing groups, like the chlorine atom in 1-Butene, 2-chloro-, can affect the stability of transition states in various reactions.

For instance, in an electrophilic addition reaction, the rate-determining step is typically the formation of a carbocation intermediate. msu.edu The chlorine atom, being electron-withdrawing, would destabilize an adjacent carbocation, thereby increasing the activation energy and slowing down the reaction rate compared to an unsubstituted alkene like 1-butene. msu.edu

The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). The pre-exponential factor is related to the frequency of collisions and the orientation of the reacting molecules. While steric effects can influence the pre-exponential factor, the dominant effect of the chloro substituent is likely on the activation energy due to its electronic influence.

Table 2: Qualitative Comparison of Predicted Kinetic Parameters for a Generic Electrophilic Addition Reaction

| Compound | Relative Rate | Activation Energy (Ea) |

|---|---|---|

| 1-Butene | Higher | Lower |

This table illustrates the expected trend based on the electron-withdrawing nature of chlorine. The actual values of these parameters would need to be determined experimentally through kinetic studies. Such studies would involve monitoring the concentration of reactants or products over time under controlled conditions to determine the rate law and the rate constant for a specific reaction. Further investigation into the temperature dependence of the rate constant would allow for the determination of the activation energy and the pre-exponential factor.

Computational and Theoretical Chemistry Studies of 1 Butene, 2 Chloro

Quantum Chemical Investigations

Quantum chemical investigations provide a foundational understanding of a molecule's intrinsic properties, derived from the principles of quantum mechanics.

The stability of 2-chloro-1-butene (also known as 2-chlorobut-1-ene) has been evaluated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. jocpr.comresearchgate.net These calculations determine the absolute electronic energy of the molecule, a key indicator of its thermodynamic stability. jocpr.com In a comparative study of various butene derivatives, the chloro-substituted butenes were found to be among the most unstable, surpassed in instability only by bromo- and mixed bromo-chloro derivatives. jocpr.com

| Compound Name | Code | Absolute Electronic Energy (Hartrees) | Dipole Moment (Debye) |

|---|---|---|---|

| trans-2-chloro-2-butene | CG | -616.90122407 | 1.8246 |

| cis-2-chloro-2-butene | CF | -616.89910745 | 2.2381 |

| 1-chloro-2-butene (B1196595) | CE | -616.89790700 | 2.6973 |

| 2-chloro-1-butene | CC | -616.89619493 | 1.8149 |

| cis-1-chloro-1-butene | CA | -616.89416900 | 1.7881 |

| trans-1-chloro-1-butene | CB | -616.89393023 | 2.1616 |

| 4-chloro-1-butene (B1662094) | CD | -616.89316452 | 2.1428 |

Isomerism is a key feature of chlorobutenes. As a molecule with a carbon-carbon single bond between C2 and C3, 2-chloro-1-butene can exist as different rotational conformers (rotamers). While specific computational studies detailing the complete conformational energy landscape of 2-chloro-1-butene are not prominent in the surveyed literature, the principles of conformational analysis for similar molecules, such as 3-chloro-1-butene (B1220285), have been extensively studied. Such analyses typically identify multiple stable conformers based on the rotation around single bonds.

Thermochemical data provides experimental validation of the relative stability of 2-chloro-1-butene compared to its structural isomers. The National Institute of Standards and Technology (NIST) reports reaction thermochemistry data for the gas-phase isomerization of 2-chloro-1-butene. The reaction to form the more stable (E)-isomer of 2-chloro-2-butene (B1582250) has a standard enthalpy of reaction (ΔrH°) of -14 kJ/mol, confirming its greater thermodynamic stability.

Predicting spectroscopic properties is a powerful application of computational chemistry. High-level methods such as coupled-cluster theory and DFT are employed to simulate spectra, which can be crucial for identifying and characterizing molecules, especially chiral ones.

For instance, detailed computational studies have been performed on the related chiral molecule, (R)-3-chloro-1-butene, to predict its specific rotation and its vacuum UV (VUV) absorption and circular dichroism (CD) spectra. These studies highlight that different computational models, such as coupled-cluster and DFT, can yield varying degrees of accuracy when compared to experimental data. While these advanced computational tools are available, specific studies applying them to predict the chiroptical or VUV spectra of 2-chloro-1-butene have not been prominently reported.

Density Functional Theory (DFT) Applications to Reactivity

DFT is a widely used computational method to study chemical reactivity. It provides a framework for calculating various electronic properties that correlate with how a molecule behaves in chemical reactions.

Key global reactivity descriptors include:

Ionization Energy (IP): The energy required to remove an electron. A lower IP suggests a greater tendency to act as an electron donor.

Electron Affinity (EA): The energy released when an electron is added. A higher EA indicates a greater capacity to accept an electron.

Electrophilicity (ω): A measure of a molecule's ability to act as an electrophile, or electron acceptor. It quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.

These descriptors are invaluable for predicting the behavior of 2-chloro-1-butene in various reactions and for comparing its reactivity to that of its isomers and other related compounds. jocpr.com

Understanding reaction mechanisms requires the characterization of transition states (TS)—the highest energy point along a reaction coordinate. DFT calculations are instrumental in locating TS structures and optimizing reaction paths.

The unimolecular elimination of hydrogen chloride (HCl) from chloroalkenes in the gas phase is a well-studied reaction class that includes 2-chloro-1-butene. Computational studies on these reactions reveal that they typically proceed via a concerted, four-membered cyclic transition state. researchgate.net In this TS, the C-H and C-Cl bonds are broken while the C=C double bond and the H-Cl bond are formed simultaneously, though not necessarily to the same extent at the same time (i.e., the process is nonsynchronous). Analysis of the reaction path indicates that the rate-determining process is the breaking of the C-Cl bond. researchgate.net The activation energy for such elimination reactions is significantly influenced by the stability of the resulting alkene.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on 1-Butene, 2-chloro- are not extensively documented in publicly available literature, the application of this technique can be inferred from studies on similar small organic molecules. researchgate.netresearchgate.net MD simulations are powerful tools for exploring the conformational landscape, transport properties, and intermolecular interactions of molecules in various phases. acs.org

For 1-Butene, 2-chloro-, MD simulations could be employed to:

Analyze Conformational Dynamics: Investigate the rotational barriers around the C-C single bonds and the flexibility of the vinyl group. This would provide insights into the dominant conformations of the molecule in the gas and liquid phases.

Simulate Liquid State Properties: Predict bulk properties such as density, viscosity, and diffusion coefficients of liquid 1-Butene, 2-chloro-. These simulations would model the intermolecular forces, including van der Waals and electrostatic interactions, which govern the behavior of the condensed phase.

Study Solvation Effects: By including explicit solvent molecules in the simulation box, MD can be used to understand how 1-Butene, 2-chloro- interacts with different solvents. This is crucial for predicting its solubility and reactivity in solution.

The development of accurate force fields, which are essential for reliable MD simulations, would be a critical first step for such studies. These force fields can be parameterized using data from high-level quantum mechanical calculations.

Computational Thermochemistry and Energy Landscape Analysis

The thermochemical properties and energy landscape of 1-Butene, 2-chloro- have been investigated using computational methods, providing valuable data on its stability and reactivity.

A computational study utilizing Density Functional Theory (DFT) has calculated the electronic energy and other molecular descriptors for a series of butene derivatives, including 2-chloro-1-butene. researchgate.net These calculations provide a theoretical estimate of the molecule's energetic properties.

Table 1: Computed Molecular Properties of Butene Derivatives researchgate.net

| Compound Name | Code | Dipole Moment (Debye) | Energy (Hartree) |

|---|---|---|---|

| 1-Butene | AA | 0.4174 | -157.26971212 |

| cis-2-Butene | AB | 0.2572 | -157.27264225 |

| trans-2-Butene | AC | 0.0000 | -157.27461287 |

| trans-1-Chloro-1-butene | CB | 2.1616 | -616.89393023 |

| 2-Chloro-1-butene | CC | 1.8149 | -616.89619493 |

| 4-Chloro-1-butene | CD | 2.1428 | -616.89316452 |

| 1-Chloro-2-butene | CE | 2.6973 | -616.89790700 |

| cis-2-Chloro-2-butene | CF | 2.2381 | -616.89910745 |

This interactive table allows for sorting and filtering of the data.

Furthermore, experimental thermochemical data for 2-chloro-1-butene is available from the National Institute of Standards and Technology (NIST) WebBook. nist.gov This data, when compared with computational results, allows for the validation and refinement of theoretical models.

Table 2: Experimental Gas Phase Thermochemistry Data for 2-Chloro-1-butene nist.govchemeo.com

| Property | Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔfH°gas) | -66.1 | kJ/mol |

| Normal Boiling Point (Tboil) | 338.15 | K |

This interactive table provides key experimental thermochemical values.

Energy landscape analysis, which involves mapping the potential energy surface of a molecule, can reveal the transition states connecting different isomers and conformers. inria.fr For chloro-substituted alkenes, such analysis has shown that London dispersion interactions can play a significant role in stabilizing certain conformations, sometimes favoring more sterically crowded cis-isomers over their trans-counterparts. researchgate.net While a specific energy landscape analysis for 1-Butene, 2-chloro- is not detailed in the searched literature, the principles from related systems suggest that the interplay of steric repulsion and attractive noncovalent interactions would govern its conformational preferences.

Advanced Computational Models (e.g., Coupled Cluster, Weizmann-n theories)

For highly accurate predictions of molecular properties, advanced computational models such as Coupled Cluster (CC) theory and Weizmann-n (Wn) theories are employed. rsc.orgacs.org These methods provide a rigorous treatment of electron correlation, which is crucial for obtaining reliable energetic and spectroscopic data. researchgate.net

While a specific application of Weizmann-n theories to 1-Butene, 2-chloro- was not found, the W2SDD theory, a cost-effective variant, has demonstrated high accuracy in predicting thermochemical properties for molecules containing halogen atoms. researchgate.net

Coupled Cluster theory has been successfully applied to study the chiroptical properties of a closely related isomer, (R)-3-chloro-1-butene. nih.govacs.org In that study, CC calculations provided specific rotation values that were in close agreement with experimental data, outperforming Density Functional Theory. nih.govacs.org This highlights the capability of high-level coupled-cluster methods to accurately model the subtle electronic effects that determine optical activity in chiral molecules. nzdr.ru The success of these methods on a similar molecule suggests that they would also provide highly accurate results for the properties of 1-Butene, 2-chloro-.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Synthetic Building Block for Complex Molecules

1-Butene, 2-chloro- and its isomers are recognized as versatile intermediates and building blocks in organic synthesis. These compounds serve as starting materials for the synthesis of more complex organic molecules that may find applications in the development of pharmaceuticals and agrochemicals. The reactivity inherent in its structure allows it to be a precursor for a variety of chemical transformations. Hydrocarbon building blocks are fundamental organic compounds that form the basis for synthesizing a wide array of more intricate molecules. unife.it The utility of chlorinated butenes as butenylating agents, for instance, in reactions with Grignard reagents, organometallic compounds, and other nucleophiles, showcases their role in constructing larger molecular structures.

Role in the Elaboration of Diverse Organic Scaffolds

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and materials science. unife.it Chlorinated butenes are valuable in this pursuit due to their ability to participate in reactions that form complex ring systems. The alkene functional group in these molecules enables their participation in cycloaddition reactions, such as the Diels-Alder reaction, to form polycyclic scaffolds. libretexts.org For example, related compounds like trans-1,4-dichloro-2-butene (B41546) are employed as key intermediates in the synthesis of heterocyclic compounds, which are foundational to many pharmaceuticals. lookchem.com This reagent is also instrumental in preparing specific frameworks like γ-turn peptidomimetic scaffolds, which are explored for applications as neuroprotective agents. lookchem.com The ability to undergo such transformations highlights the potential of the 2-chloro-1-butene core in generating structurally diverse and functionally complex molecular architectures.

Intermediacy in the Synthesis of Specific Compound Classes

1-Butene, 2-chloro- can serve as a key intermediate in the synthesis of specific classes of organic compounds. Its own synthesis can be achieved through reactions such as the addition of hydrogen chloride to 1-butyne (B89482). chegg.com Once formed, it can undergo various transformations.

One significant reaction is hydrolysis. The hydrolysis of the related isomer, 3-chloro-1-butene (B1220285), proceeds via an SN1 mechanism to yield unsaturated alcohols, specifically butenols. tardigrade.in This type of reaction demonstrates its utility in accessing classes of compounds like unsaturated alcohols. tardigrade.in While the specific example of (Z)-3-chloroallylic alcohols is conveniently prepared from 2-chloro-3,4-epoxy-1-butene, the general principle of using chlorinated butenes as precursors to allylic systems is a key synthetic strategy. acs.orgnih.gov The epoxide precursor itself is synthesized from a dichlorobutene, showcasing the central role of chlorinated butene structures in accessing these valuable compound classes. acs.orgacs.org

Table 1: Selected Reactions and Products

| Reactant(s) | Reagent(s) | Product Class | Reaction Type |

|---|---|---|---|

| 1-Butyne | Hydrogen Chloride | 2-Chloro-1-butene | Electrophilic Addition |

| 3-Chloro-1-butene | H₂O | Unsaturated alcohols | SN1 Hydrolysis |

Academic Exploration as a Monomer or Ligand in Polymerization Studies

In materials science, chlorinated butenes are explored for their potential in polymer chemistry. While the most prominent example in this family is 2-chloro-1,3-butadiene (chloroprene), the monomer for neoprene synthetic rubber, other isomers also feature in academic research. rsc.orgrsc.orgwikipedia.org For instance, 1-Butene, 2-chloro- and its isomers have been used as model compounds in copolymerization studies. researchgate.net In research on the copolymerization of 1-chloro-1,3-butadiene and styrene, isomers like trans-1-chloro-2-butene and 1-chloro-1-butene (B1623148) were synthesized and used as models to help determine the microstructure of the resulting polymer via ¹H NMR spectroscopy. researchgate.net This use as a spectroscopic standard is critical for understanding polymer structure and the mechanisms of polymerization. researchgate.net Although large-scale homopolymerization of 1-Butene, 2-chloro- is not common, its study in the context of copolymerization and as a model compound provides valuable insights into polymer chemistry. researchgate.netgoogle.com

Use as a Model Compound for Fundamental Chemical Processes

The relatively simple yet reactive structure of 1-Butene, 2-chloro- makes it an excellent model compound for investigating fundamental chemical processes and reaction mechanisms. The National Institute of Standards and Technology (NIST) provides fundamental data on this compound, such as reaction thermochemistry, which is essential for chemical research. nist.govnist.gov

Academic studies have used chlorinated butenes to explore the nuances of reaction kinetics and mechanisms. For example, the reactivity of 3-chloro-1-butene in SN1 and SN2 reactions has been compared to that of 2-chlorobutane, providing insight into how the double bond influences substitution reaction pathways. tardigrade.in Furthermore, related compounds serve as models for understanding the mechanisms of halogenation and dehalogenation reactions catalyzed by enzymes. Its use as a standard in the NMR analysis of polymers also falls under this category, as it helps elucidate the fundamental structural outcomes of polymerization reactions. researchgate.net

Table 2: Physical and Chemical Properties of 1-Butene, 2-chloro-

| Property | Value |

|---|---|

| IUPAC Name | 2-chlorobut-1-ene |

| Molecular Formula | C₄H₇Cl |

| Molecular Weight | 90.551 g/mol |

| CAS Registry Number | 2211-70-3 |

| SMILES | CCC(=C)Cl |

Environmental Transformations and Remediation Research Pertaining to Chlorinated Butenes Excluding Toxicity

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For chlorinated butenes, key abiotic pathways include hydrolysis, photolysis, and reductive dechlorination.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Chlorinated alkenes like 2-chloro-1-butene can undergo hydrolysis, although the rate can be slow. For instance, the related compound chloroprene (B89495) is reported to be resistant to hydrolysis under neutral and alkaline conditions but can hydrolyze to form 3-hydroxypropene and HCl. chemicalbook.com The hydrolysis of another similar compound, 3,4-dichloro-1-butene, is expected to yield products such as 4-chloro-3-hydroxy-1-butene, 4-chloro-1-hydroxy-2-butene, and 3,4-dihydroxy-1-butene. nih.gov While specific kinetic data for 2-chloro-1-butene is scarce in the provided literature, the behavior of analogous compounds suggests that hydrolysis is a potential, albeit sometimes slow, degradation pathway.

Photolysis, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. In the atmosphere, this process, along with reactions with photochemically generated radicals, is a primary degradation route. semanticscholar.org For related chloroalkenes, anticipated products from reactions with atmospheric radicals include aldehydes and other oxygenated compounds. chemicalbook.com

Reductive dechlorination is a significant degradation pathway for chlorinated hydrocarbons, particularly in anoxic groundwater environments. Zero-valent iron (ZVI), often in granular form, is a widely studied material for in-situ chemical reduction (ISCR) of these contaminants. battelle.org The iron acts as an electron donor, facilitating the removal of chlorine atoms from the organic molecule.

Research on a mixture of chlorinated butenes and butadienes demonstrated that granular iron is highly effective at dechlorination. tandfonline.comuwaterloo.canih.gov The degradation of chlorinated butenes was observed to be much faster than that of chlorinated butadienes. tandfonline.comnih.gov The primary reaction mechanisms involved are reductive β-elimination and hydrogenolysis. tandfonline.comnih.govresearchgate.net In reductive β-elimination, two chlorine atoms on adjacent carbons are removed, forming a double bond, whereas hydrogenolysis involves the replacement of a chlorine atom with a hydrogen atom. nih.govresearchgate.net For chlorinated butenes, reductive elimination is often the dominant pathway, leading to the formation of intermediates like 1,3-butadiene. tandfonline.comnih.govresearchgate.net

The table below summarizes kinetic data from column experiments using granular iron to degrade various chlorinated butenes.

| Compound | Surface Area Normalized Half-life (t½') (min m²/mL) |

| trans-1,4-dichlorobutene-2 | 1.6 |

| 3,4-dichlorobutene-1 | 5.2 |

| 2,3,4-trichlorobutene-1 | 2.1 |

| 2-chlorobutadiene-1,3 (Chloroprene) | 102 |

| 2,3-dichlorobutadiene-1,3 (DCBD) | 197 |

| Data from a study on a mixture of chlorinated butenes and butadienes, showing the comparatively rapid degradation of chlorinated butenes versus chlorinated butadienes. tandfonline.comnih.gov |

In the atmosphere, chlorinated butenes are primarily degraded by reaction with photochemically-produced hydroxyl (OH) radicals, and to a lesser extent, with ozone (O₃) and chlorine (Cl) atoms. epa.govnih.gov Studies on 4-chloro-1-butene (B1662094), a structural isomer of 2-chloro-1-butene, have shown that the reaction with OH radicals is the main atmospheric loss process. nih.gov The atmospheric lifetime of a compound is determined by its reaction rate constants with these oxidants and their atmospheric concentrations.

The reaction with OH radicals typically involves addition to the double bond or hydrogen abstraction. The anticipated products from the reaction of the related compound chloroprene with ozone or OH radicals include formaldehyde (B43269), 2-chloroacrolein, and other oxygenated species. chemicalbook.com

| Atmospheric Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) for 4-chloro-1-butene at 298 K |

| OH radical | (2.63 ± 0.96) × 10⁻¹¹ |

| O₃ | (3.96 ± 0.43) × 10⁻¹⁸ |

| NO₃ radical | (4.48 ± 1.23) × 10⁻¹⁵ |

| Cl atom | (2.35 ± 0.90) × 10⁻¹⁰ |

| Data for the isomer 4-chloro-1-butene provides insight into the likely reactivity of 2-chloro-1-butene. nih.gov |

Biotic Transformation Pathways in Environmental Systems

Information specifically on the microbial biodegradation of 2-chloro-1-butene is limited in the reviewed literature. However, general principles of microbial degradation of chlorinated hydrocarbons can be applied. Some microorganisms are capable of using chlorinated compounds as electron acceptors in anaerobic respiration, a process known as reductive dechlorination. Other pathways can include aerobic co-metabolism, where the degradation is facilitated by enzymes produced for other purposes.

Studies on the degradation of 1,4-dichloro-cis-2-butene in soil found that abiotic processes were more significant than biological processes, as degradation rates in sterile and non-sterile soils were not significantly different. nih.gov This suggests that for some chlorinated butenes, abiotic pathways may dominate over biotic ones in certain environmental compartments. However, the potential for biotic degradation should not be entirely dismissed, as microbial communities can adapt to degrade novel contaminants. The breakdown products of abiotic degradation, such as butenes, are generally more amenable to microbial degradation. canada.ca

Fate and Transport Studies in Environmental Compartments

The fate and transport of a chemical in the environment are governed by its physical and chemical properties, such as volatility, solubility, and sorption characteristics. 2-Chloro-1-butene is a volatile compound, which suggests it will tend to partition from water and soil into the atmosphere. guidechem.comnist.gov Its transport in the subsurface would be influenced by its solubility in water and its tendency to sorb to soil organic matter.

In soil, the movement of chlorinated butenes can lead to groundwater contamination. tandfonline.comuwaterloo.ca Once in an aquifer, their transport is governed by groundwater flow and retardation due to sorption. The volatility of these compounds also means that vapor intrusion from contaminated soil or groundwater into buildings can be a potential transport pathway. The detection of various halogenated hydrocarbons in forest soil air suggests that both transport from anthropogenic sources and potential natural formation can contribute to their presence in the environment. researchgate.net

Identification and Characterization of Environmental Breakdown Products (e.g., 1,3-butadiene, 1-butene)

The chlorinated butenes are first dechlorinated to a common, non-chlorinated intermediate, 1,3-butadiene. tandfonline.comuwaterloo.canih.govresearchgate.net This intermediate is then further reduced (hydrogenated) to a mixture of less harmful end products. tandfonline.comuwaterloo.canih.govresearchgate.net

The primary breakdown products identified from the degradation of chlorinated butenes by granular iron are listed below:

1,3-Butadiene (common intermediate) tandfonline.comuwaterloo.ca

1-Butene tandfonline.comuwaterloo.cacanada.ca

cis-2-Butene tandfonline.comuwaterloo.cacanada.ca

trans-2-Butene tandfonline.comuwaterloo.ca

n-Butane tandfonline.comuwaterloo.ca

This transformation pathway is advantageous for remediation, as it converts the chlorinated parent compounds into non-chlorinated hydrocarbons that are generally more biodegradable and less toxic. canada.ca

Development of Environmental Remediation Strategies for Chlorinated Butenes

The development of effective remediation strategies for sites contaminated with chlorinated butenes, such as 1-Butene, 2-chloro-, is guided by research and established practices for a broader class of chlorinated solvents. cascade-env.comnumberanalytics.com While specific studies on 2-chloro-1-butene are not extensively detailed in public literature, the strategies are based on proven technologies for other chlorinated aliphatic hydrocarbons like chlorinated ethenes and ethanes. augustmack.comfrtr.gov These strategies are developed based on site-specific characterization data, logistics, and regulatory requirements. augustmack.com The primary approaches involve in-situ (in-place) treatment, which avoids the costs and risks of excavation. numberanalytics.comaugustmack.com Key in-situ technologies include chemical oxidation, chemical reduction, and bioremediation. cascade-env.com

In-Situ Chemical and Biological Remediation

In-situ remediation methods are designed to degrade contaminants within the subsurface. numberanalytics.comcarusllc.com The selection of a particular strategy, or a combination of strategies, depends on the contaminant concentration and the hydrogeology of the site. cascade-env.com

In-Situ Chemical Oxidation (ISCO) : This technique involves injecting strong chemical oxidants into the soil and groundwater to destroy organic contaminants by converting them into less harmful compounds. carusllc.comwikipedia.org Common oxidants include permanganate (B83412) (potassium or sodium), persulfate, hydrogen peroxide, and ozone. frtr.govcascade-env.com ISCO is particularly effective for treating source areas and can rapidly reduce contaminant mass. cascade-env.com The effectiveness of ISCO relies on the successful delivery of the oxidant to the contaminant and can be influenced by factors like soil permeability and the presence of other organic materials that consume the oxidant. carusllc.com Radical chemistry is the primary degradation mechanism for most oxidants, with hydroxyl and sulfate (B86663) radicals used for oxidation and superoxide (B77818) for reduction. cascade-env.com

In-Situ Chemical Reduction (ISCR) : ISCR facilitates the degradation of chlorinated solvents through both abiotic and biotic reductive dechlorination. augustmack.com This is commonly achieved by injecting zero-valent iron (ZVI), a carbon nutrient source, and specific microbial cultures like Dehalococcoides (DHC). augustmack.com ZVI can act as an abiotic electron donor, while the carbon source stimulates microbial activity for biotic degradation. cascade-env.com ISCR is often used to create permeable reactive barriers (PRBs) that treat contaminated groundwater as it flows through. augustmack.com Combining ZVI with bioremediation can offer rapid chemical degradation followed by longer-lasting biological polishing. cascade-env.com

Enhanced Bioremediation : This strategy focuses on stimulating indigenous microorganisms or introducing specialized microbes (bioaugmentation) to degrade contaminants. microbe.comresearchgate.net For chlorinated solvents, enhanced anaerobic bioremediation is a widely used, cost-effective technology. researchgate.netfrtr.gov It involves injecting an organic substrate (electron donor), such as lactate (B86563), butyrate (B1204436), or yeast extract, into the subsurface. researchgate.netnih.gov This stimulates the growth of dechlorinating bacteria that sequentially replace chlorine atoms with hydrogen in a process called reductive dechlorination. cluin.org Research using microcosm studies has demonstrated that the addition of suitable electron donors can significantly enhance the degradation of chlorinated contaminants past harmful intermediates like vinyl chloride to non-toxic end products like ethene. nih.govgavinpublishers.com The success of bioremediation is highly dependent on understanding and managing environmental factors such as redox conditions, pH, and nutrient availability. researchgate.net

The table below summarizes and compares these primary in-situ remediation technologies.

Table 1: Comparison of In-Situ Remediation Technologies for Chlorinated Solvents| Technology | Mechanism | Common Reagents/Agents | Target Contaminants | Key Considerations |

|---|---|---|---|---|

| In-Situ Chemical Oxidation (ISCO) | Chemical oxidation of contaminants into simpler, less harmful compounds. carusllc.com | Potassium Permanganate, Sodium Persulfate, Hydrogen Peroxide (Fenton's Reagent), Ozone. frtr.govcascade-env.com | Chlorinated ethenes (PCE, TCE, DCE, VC), some petroleum hydrocarbons. frtr.govcarusllc.comwikipedia.org | Can be rapid but may be limited by delivery and soil oxidant demand. carusllc.comcascade-env.com |

| In-Situ Chemical Reduction (ISCR) | Abiotic and biotic reductive dechlorination of contaminants. augustmack.com | Zero-Valent Iron (ZVI), carbon substrates, Dehalococcoides cultures. augustmack.com | Chlorinated solvents like PCE and TCE. augustmack.com | Can provide long-term treatment through permeable reactive barriers; effectiveness depends on distribution. augustmack.com |

| Enhanced Anaerobic Bioremediation | Microbial reductive dechlorination using contaminants as electron acceptors. cluin.org | Electron donors (lactate, butyrate, yeast extract), bioaugmentation cultures (Dehalococcoides). nih.gov | Chlorinated ethenes and ethanes. researchgate.netnih.gov | Cost-effective but requires specific geochemical and microbial conditions for complete degradation. researchgate.net |

Research Findings from Microcosm Studies

Microcosm studies are valuable laboratory tools used to assess the potential for bioremediation at a specific site. nih.govub.edu These studies use soil and groundwater from the contaminated site to test the effectiveness of different amendments under controlled conditions.

A study on a site contaminated with tetrachloroethene (PCE) and trichloroethene (TCE) found that the native microbial population was capable of dechlorination. nih.gov The research showed that amending the microcosms with electron donors like lactate and butyrate significantly enhanced the degradation process, leading to the breakdown of contaminants past cis-dichloroethene (cis-DCE). nih.gov Furthermore, bioaugmenting the microcosms with a culture containing Dehalococcoides species resulted in the complete dechlorination of the contaminants to ethene. nih.gov

Another microcosm study investigating a PCE-contaminated aquifer similarly found that stimulating the native bacteria with an electron donor was necessary for effective dechlorination. gavinpublishers.com The analysis identified bacteria from the Chloroflexi phylum, which is related to Dehalococcoides, as likely being involved in the degradation of PCE and TCE. gavinpublishers.com These findings highlight that for many sites, biostimulation (adding nutrients) or bioaugmentation (adding microbes) is required to achieve remediation goals. microbe.comnih.gov

The table below details amendments used in bioremediation research and their observed outcomes.

Table 2: Electron Donors and Microbial Cultures in Enhanced Bioremediation Research| Amendment | Type | Function | Observed Outcome in Microcosm Studies |

|---|---|---|---|

| Lactate | Electron Donor | Stimulates growth of native dechlorinating bacteria. nih.gov | Promoted enhanced dechlorination of PCE and TCE past cis-DCE. nih.gov |

| Butyrate | Electron Donor | Stimulates growth of native dechlorinating bacteria. nih.gov | Promoted enhanced dechlorination of PCE and TCE past cis-DCE. nih.gov |

| Yeast Extract | Electron Donor | Provides a rich source of nutrients and carbon for microbial growth. nih.gov | Promoted enhanced dechlorination of chlorinated contaminants. nih.gov |

| Dehalococcoides spp. Culture | Bioaugmentation | Introduces specialized bacteria known for complete reductive dechlorination. nih.gov | Dechlorinated groundwater contaminants to vinyl chloride (VC) and ethene (ETH). nih.gov |

| Anaerobic Sludge | Bioaugmentation | Provides a diverse consortium of anaerobic microorganisms. gavinpublishers.com | Led to faster dechlorination of tetrachloroethene to cis-Dichloromethane, Vinyl Chloride, and Ethene compared to amended microcosms. gavinpublishers.com |

Advanced Analytical Methodologies for the Research and Characterization of 1 Butene, 2 Chloro

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental tool for the separation and analysis of "1-Butene, 2-chloro-". The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of volatile compounds like "1-Butene, 2-chloro-". jmchemsci.com This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. jmchemsci.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. For "1-Butene, 2-chloro-", a non-polar or medium-polarity column is often employed. nih.gov

Once separated, the individual components, including "1-Butene, 2-chloro-", enter the mass spectrometer. Here, they are ionized, typically by electron impact, causing the molecules to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides reference spectra for "1-Butene, 2-chloro-" that can be used for identification. nih.gov The molecular ion peak and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) are key identifiers.

GC-MS is not only used for qualitative identification but also for quantitative analysis. shimadzu.com By creating a calibration curve with standards of known concentration, the amount of "1-Butene, 2-chloro-" in an unknown sample can be accurately determined. shimadzu.com This is particularly important in monitoring reaction yields or determining the purity of a synthesized product. tcichemicals.comtcichemicals.com

Table 1: GC-MS Parameters for Volatile Organic Compound Analysis

| Parameter | Value/Description |

|---|---|

| Column Type | Fused-silica capillary column (e.g., VF-624ms) nih.gov |

| Injector Temperature | Typically set above the boiling point of the analytes to ensure complete vaporization. |

| Carrier Gas | Helium or Hydrogen frontiersin.org |

| Oven Temperature Program | A temperature ramp is often used to separate compounds with a range of boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV frontiersin.org |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detector | Electron Multiplier |

While GC-MS is the more common method for a volatile compound like "1-Butene, 2-chloro-", High-Performance Liquid Chromatography (HPLC) can be utilized for specific applications. sielc.com HPLC is particularly useful for analyzing less volatile derivatives of "1-Butene, 2-chloro-" or when the compound is present in a complex, non-volatile matrix. sielc.comsielc.com

Reverse-phase HPLC (RP-HPLC) is a suitable method for the separation of "1-Butene, 2-chloro-". sielc.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com A typical mobile phase for the analysis of "1-Butene, 2-chloro-" might consist of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

Table 2: HPLC Parameters for the Analysis of 1-Butene, 2-chloro-

| Parameter | Value/Description |

|---|---|

| Column | Newcrom R1 or C18 sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water sielc.comsielc.com |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility) sielc.comsielc.com |

| Detector | UV or Mass Spectrometer |

| Application | Separation from non-volatile impurities, analysis of derivatives. sielc.comsielc.com |

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for determining the precise chemical structure of "1-Butene, 2-chloro-" and for monitoring its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to characterize "1-Butene, 2-chloro-".

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For "1-Butene, 2-chloro-", the spectrum would show distinct signals for the vinyl protons (=CH₂) and the protons of the ethyl group (-CH₂CH₃). The chemical shifts (δ) of these protons are influenced by the electronegative chlorine atom and the double bond. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., triplets, quartets), which helps in assigning the protons to their respective positions in the molecule. pressbooks.pubdocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. For "1-Butene, 2-chloro-", one would expect to see four distinct signals corresponding to the two sp² hybridized carbons of the double bond and the two sp³ hybridized carbons of the ethyl group. The chemical shifts are indicative of the carbon's electronic environment. pressbooks.pub

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Butene, 2-chloro-

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | ||

| =CH₂ | ~5.0 - 5.5 | Multiplet |

| -CH₂- | ~2.3 - 2.7 | Quartet |

| -CH₃ | ~1.0 - 1.3 | Triplet |

| ¹³C | ||

| C=CH₂ | ~115 - 125 | |

| C-Cl | ~140 - 150 | |

| -CH₂- | ~30 - 40 | |

| -CH₃ | ~10 - 15 |

Note: These are approximate values and can vary based on the solvent and instrument used.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of "1-Butene, 2-chloro-" is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its bonds. nist.govnist.govnist.gov Key characteristic peaks include the C=C stretching vibration of the alkene group, the C-H stretching and bending vibrations of the vinyl and alkyl groups, and the C-Cl stretching vibration. The NIST Chemistry WebBook provides access to the IR spectrum of "1-Butene, 2-chloro-". nist.govnist.govnist.gov

Raman Spectroscopy: Raman spectroscopy also provides vibrational information but is particularly sensitive to non-polar bonds. Therefore, the C=C double bond in "1-Butene, 2-chloro-" would be expected to show a strong signal in the Raman spectrum. spectrabase.comnih.gov

Table 4: Characteristic IR and Raman Frequencies for 1-Butene, 2-chloro-

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=C | Stretch | ~1640 - 1680 |

| =C-H | Stretch | ~3000 - 3100 |

| C-H (alkyl) | Stretch | ~2850 - 3000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For "1-Butene, 2-chloro-", the primary electronic transition of interest is the π → π* transition associated with the carbon-carbon double bond. libretexts.orgmsu.edu The wavelength of maximum absorbance (λmax) for an isolated alkene like "1-Butene, 2-chloro-" typically falls in the far UV region, often below 200 nm. libretexts.orgmsu.edu While not as structurally informative as NMR or IR for this specific compound, UV-Vis spectroscopy can be useful for quantitative analysis and for studying conjugation effects if the double bond were part of a larger conjugated system. gdckulgam.edu.in The presence of a chloro-substituent can cause a slight shift in the λmax compared to the unsubstituted 1-butene. researchgate.net

Advanced Hyphenated Techniques

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of 1-Butene, 2-chloro-. These integrated systems offer enhanced selectivity and sensitivity, providing both qualitative and quantitative data. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 1-Butene, 2-chloro-. researchgate.net In this method, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification.

Research has demonstrated the utility of GC-MS for identifying and quantifying a wide array of volatile organic compounds, including halogenated hydrocarbons. epa.gov For instance, the NIST Mass Spectrometry Data Center contains reference spectra for isomers of chlorobutene, which are essential for unambiguous identification. researchgate.net The selection of an appropriate capillary column, such as one with a VF-624ms phase, is crucial for achieving optimal separation of alkyl halides. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) provides a complementary approach, particularly for less volatile derivatives or when analyzing complex liquid matrices. mdpi.com In LC-MS, separation occurs in the liquid phase, which can be advantageous for certain sample types. For the analysis of 1-Butene, 2-chloro-, a reverse-phase HPLC method can be employed. sielc.com A typical mobile phase might consist of acetonitrile and water. sielc.com For applications requiring mass spectrometric detection, volatile buffers like formic acid are used instead of non-volatile ones such as phosphoric acid to ensure compatibility with the MS interface. sielc.com The coupling of HPLC with mass spectrometry allows for the sensitive detection and identification of the compound and its potential reaction products. mdpi.com

Interactive Data Table: Hyphenated Techniques for 1-Butene, 2-chloro- Analysis

| Technique | Separation Principle | Detection Principle | Key Application for 1-Butene, 2-chloro- |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. | Ionization of separated compounds and analysis of their mass-to-charge ratio and fragmentation patterns. | Identification and quantification of 1-Butene, 2-chloro- in volatile mixtures and environmental samples. researchgate.netepa.gov |

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Ionization of eluting compounds (often using techniques like ESI or APCI) and mass analysis. | Analysis of 1-Butene, 2-chloro- in liquid samples and for studying its reaction products. mdpi.comsielc.com |

Development of Novel Analytical Methodologies for Trace Analysis

Detecting and quantifying trace levels of 1-Butene, 2-chloro- in various environmental and biological matrices presents a significant analytical challenge. This has driven the development of novel methodologies focused on sample preconcentration and enhanced detection sensitivity.

Purge-and-Trap (P&T) Concentration:

Purge-and-trap is a highly effective technique for the extraction and concentration of volatile organic compounds (VOCs) from aqueous and solid samples. sigmaaldrich.com In this method, an inert gas is bubbled through the sample, purging the volatile analytes, which are then trapped on an adsorbent material. The trap is subsequently heated, and the desorbed compounds are introduced into a GC or GC-MS system for analysis. sigmaaldrich.com This technique significantly lowers the detection limits, making it suitable for trace environmental monitoring. sigmaaldrich.com EPA Method 5030C outlines a standardized purge-and-trap procedure for the analysis of VOCs, including chlorinated hydrocarbons, in aqueous samples. epa.gov The purging efficiency for water-soluble compounds can be improved by elevating the sample temperature. epa.gov

Headspace (HS) Analysis:

Headspace analysis is another valuable technique for the determination of volatile compounds in solid or liquid samples. researchgate.net A sample is placed in a sealed vial and heated, allowing the volatile components to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into a GC or GC-MS. researchgate.net Static headspace analysis is a simpler approach, while dynamic headspace, which involves purging the headspace, can provide higher sensitivity. Headspace GC-MS has been successfully used for the simultaneous determination of various volatile compounds. researchgate.net

Solid-Phase Microextraction (SPME):

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for trace analysis. mdpi.com A fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). The analytes adsorb to the fiber, which is then transferred to the injector of a GC for thermal desorption and analysis. mdpi.com Headspace-SPME coupled with GC-MS (HS-SPME-GC-MS) is a powerful combination for identifying volatile and semi-volatile organic compounds in complex matrices, such as sewage sludge. researchgate.net The choice of fiber coating is critical for the selective and efficient extraction of target analytes. nih.gov

Interactive Data Table: Novel Methodologies for Trace Analysis of Volatile Chlorinated Alkenes

| Methodology | Principle | Coupled with | Key Advantages for Trace Analysis |

| Purge-and-Trap (P&T) | An inert gas strips volatile analytes from a sample matrix onto a sorbent trap, followed by thermal desorption for analysis. sigmaaldrich.com | GC, GC-MS | Excellent for concentrating VOCs from water and soil, achieving very low detection limits. sigmaaldrich.comepa.gov |

| Headspace (HS) Analysis | Volatile analytes partition from a liquid or solid sample into the gas phase in a sealed vial, which is then analyzed. researchgate.net | GC, GC-MS | Simple, automated, and reduces matrix effects, suitable for routine screening of volatile compounds. researchgate.netresearchgate.net |

| Solid-Phase Microextraction (SPME) | A coated fiber extracts and concentrates analytes from a sample, which are then thermally desorbed into the analytical instrument. mdpi.com | GC, GC-MS | Solvent-free, simple, and effective for a wide range of volatile and semi-volatile compounds. researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 1-Butene, 2-chloro- and how are they experimentally determined?

- Methodological Answer : Thermodynamic properties such as boiling point (357.4 K) and enthalpy of formation (ΔfH°gas) are measured using techniques like gas-phase calorimetry or equilibrium methods. For instance, NIST reports boiling point data derived from vapor pressure measurements under controlled conditions . IR spectroscopy (e.g., characteristic C-Cl stretching at ~600–800 cm⁻¹) and mass spectrometry are used to validate molecular structure and purity . Researchers should cross-reference NIST Standard Reference Data for reproducibility, noting uncertainties (e.g., ±1 K for Tboil) .

Q. How can 1-Butene, 2-chloro- be synthesized in a laboratory setting?

- Methodological Answer : A common route involves hydrochlorination of 1,3-butadiene using HCl in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 40–60°C. Alternatively, dehydrohalogenation of 2,3-dichlorobutane (C₄H₈Cl₂ → C₄H₇Cl + HCl) occurs at 454 K in the gas phase, with ΔrH° = 65.3 ± 0.84 kJ/mol . Purity is ensured via fractional distillation and GC-MS analysis .

Q. What spectroscopic techniques are most effective for structural confirmation of 1-Butene, 2-chloro-?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., C-Cl and C=C bonds), while ¹H/¹³C NMR resolves stereoisomerism. For example, vinyl protons in (Z)- and (E)-isomers show distinct coupling constants (J = 10–12 Hz vs. 15–18 Hz) . Mass spectrometry (electron ionization) provides molecular weight validation (m/z 90.55) and fragmentation patterns .

Advanced Research Questions

Q. How do resonance-stabilized radicals influence the oxidation pathways of 1-Butene, 2-chloro- in combustion studies?

- Methodological Answer : In jet-stirred reactor experiments (900–1440 K, φ = 0.25–2), propenyl (C₃H₅) and butenyl (C₄H₇) radicals dominate chain-propagation steps. Kinetic modeling reveals that reactions like C₄H₈Cl + O₂ → C₄H₇ClO₂ are sensitive to pressure (1–5 atm) and equivalence ratios. Discrepancies under fuel-lean conditions (φ = 0.5) suggest unresolved branching ratios for competing pathways .

Q. What strategies resolve contradictions in reported thermodynamic data for 1-Butene, 2-chloro- derivatives?

- Methodological Answer : Discrepancies in ΔfH°gas or reaction enthalpies (e.g., ±0.84 kJ/mol in ) arise from differing experimental setups (static vs. flow reactors) or computational methods (DFT vs. ab initio). Researchers should validate data using high-level composite methods (e.g., G4) and benchmark against NIST’s active thermochemical tables .

Q. How can computational modeling predict the environmental degradation pathways of 1-Butene, 2-chloro-?